molecular formula C16H16N2O9 B1436922 (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 1257323-82-2

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B1436922
CAS No.: 1257323-82-2
M. Wt: 380.31 g/mol
InChI Key: AHJQYZMYVTZSGT-ZADUFHANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a chemical compound known for its role as a selective group II metabotropic glutamate receptor agonist. This compound is a caged version of LY 379268, which means it is modified to be activated by light, allowing for precise spatial and temporal control in biological experiments . The molecular formula of this compound is C16H16N2O9, and it has a molecular weight of 380.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves the incorporation of a photolabile protecting group, NPEC (N-1-(2-nitrophenyl)ethoxycarbonyl), onto LY 379268. The general synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is unique due to its caged structure, allowing for light-controlled activation. This feature provides researchers with the ability to precisely control the timing and location of receptor activation, which is not possible with non-caged compounds .

Properties

CAS No.

1257323-82-2

Molecular Formula

C16H16N2O9

Molecular Weight

380.31 g/mol

IUPAC Name

(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11-,12+,16+/m1/s1

InChI Key

AHJQYZMYVTZSGT-ZADUFHANSA-N

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@H]2[C@H]3C(=O)O)C(=O)O

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O

Origin of Product

United States

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